Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate

Medicinal Chemistry Drug Design ADME

Researchers developing BET bromodomain inhibitors face a critical challenge: the 7-bromo regiochemistry on the benzimidazole scaffold is essential for acetyl-lysine binding pocket engagement, and generic substitution with 6-bromo or unsubstituted analogs invalidates SAR data. Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS 1437794-88-1) provides the exact validated scaffold. • 98% purity ensures batch-to-batch consistency for HTS workflows • Methyl ester enables direct amidation without activation, reducing synthetic cycle time • 7-Br handle supports Pd-catalyzed late-stage diversification (Suzuki, Buchwald-Hartwig) • XLogP3 2.8 supports cell-permeable probe design vs. polar acid analog

Molecular Formula C12H13BrN2O2
Molecular Weight 297.15 g/mol
CAS No. 1437794-88-1
Cat. No. B1432054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate
CAS1437794-88-1
Molecular FormulaC12H13BrN2O2
Molecular Weight297.15 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1C(=CC(=C2)C(=O)OC)Br
InChIInChI=1S/C12H13BrN2O2/c1-3-4-15-7-14-10-6-8(12(16)17-2)5-9(13)11(10)15/h5-7H,3-4H2,1-2H3
InChIKeyWQQYCDJMRDSWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate Core Properties & Specifications


Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS 1437794-88-1) is a substituted benzimidazole derivative with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol . The compound features a 7-bromo substitution on the fused benzimidazole core, a 1-propyl chain on the imidazole nitrogen, and a methyl ester at the 5-position, conferring a calculated XLogP3 of 2.8 and a topological polar surface area of 44.1 Ų . It is commercially available from multiple suppliers as a research-grade building block with typical purities of 95–98% .

1 Bromodomain inhibitor pharmacophore alignment
2 Methyl ester enables direct amidation for library synthesis
3 Research-grade purity specification for reproducible assays

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate Structural Differentiation


Generic substitution among benzimidazole-5-carboxylate analogs is precluded by the precise regiochemistry and substitution pattern required for target engagement in bromodomain inhibition and related medicinal chemistry applications. The 7-bromo position, in particular, is a critical determinant of binding pocket complementarity and is not interchangeable with 6-bromo or unsubstituted analogs [1]. Even minor structural deviations—such as the absence of the 2-methyl group (as in methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate) or alteration of the ester moiety—profoundly alter physicochemical properties and biological activity profiles, rendering simple analog substitution scientifically invalid [2].

Regiochemistry
7-bromo substitution aligns with reported bromodomain inhibitor pharmacophore
6-bromo or unsubstituted analogs may lack binding pocket complementarity
Functional handle
Methyl ester supports direct amidation and organic-solvent solubility
Carboxylic acid analog requires activation; may alter reactivity and purification profile

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate Comparative Evidence


Lipophilicity & Permeability vs. Carboxylic Acid Analog

The methyl ester derivative exhibits substantially higher calculated lipophilicity compared to its direct carboxylic acid analog (7-bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid). The XLogP3 of the target compound is 2.8 , whereas the carboxylic acid analog is expected to have a significantly lower logP (typically <1.0 for similar benzimidazole carboxylic acids), translating to a >100-fold difference in predicted octanol-water partition coefficient.

Lipophilicity vs acid
Data to verify
XLogP3: 2.8 (ester) vs <1.0 (acid); Δ>1.8
May support passive permeability in cell-based research
Calculated value; experimental logP not reported
Medicinal Chemistry Drug Design ADME

Synthetic Versatility: Methyl Ester vs. Carboxylic Acid

The methyl ester functionality serves as a protected carboxyl group that can be directly employed in amide bond formation, ester hydrolysis, or transesterification reactions. In contrast, the free carboxylic acid analog (7-bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid) requires activation (e.g., via carbodiimide coupling reagents) for most derivatizations . The ester also exhibits greater solubility in organic solvents commonly used for parallel synthesis, facilitating high-throughput library production [1].

Synthetic handle
Class-level
Direct amidation vs acid activation required
May simplify amide bond formation in library production
Class-level inference; verify in specific reaction context
Synthetic Chemistry Building Blocks Medicinal Chemistry

Bromodomain Inhibitor Scaffold: 7-Bromo vs. Non-Brominated

Patent disclosures explicitly describe substituted benzimidazoles bearing a 7-bromo substituent as preferred embodiments for bromodomain inhibition, particularly for targeting BET family bromodomains [1]. The 7-bromo group is positioned to engage a specific hydrophobic pocket within the bromodomain acetyl-lysine binding site, a key interaction not achievable with non-brominated or 6-bromo regioisomers [2].

Bromodomain scaffold
Source review
7-bromo aligns with patent-disclosed pharmacophore; 6-bromo not explicitly claimed
Aligns with reported inhibitor series; may reduce inactive-analog risk
Patent-derived; confirm in target binding assays
Epigenetics Bromodomain Inhibition Chemical Biology

Purity: Research-Grade vs. Technical Grade

Commercially available research-grade Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate is supplied with a minimum purity of 95% (HPLC) to 98% [1]. This contrasts with lower-purity technical-grade material (not widely available for this specialized building block) and ensures reproducible results in sensitive biological assays and synthetic transformations.

Purity specification
Specification review
95–98% (HPLC)
May reduce batch-to-batch variability in biological assays
Per vendor CoA; verify for critical assay conditions
Quality Control Analytical Chemistry Procurement

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate Application Scenarios


Bromodomain Inhibitor Lead Optimization

Utilize Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate as a core scaffold for synthesizing focused libraries targeting BET bromodomains. The 7-bromo substitution and 1-propyl chain are critical for engaging the acetyl-lysine binding pocket, as indicated by patent disclosures on substituted benzimidazole bromodomain inhibitors . The methyl ester enables straightforward amide coupling to introduce diverse capping groups for SAR exploration.

Cell-Permeable Probe Development

The calculated XLogP3 of 2.8 suggests favorable passive membrane permeability, making this ester a superior choice over the more polar carboxylic acid analog for designing cell-permeable chemical probes. Derivatization via the methyl ester handle can further modulate lipophilicity while retaining the 7-bromo pharmacophore essential for target engagement.

Parallel Synthesis of Benzimidazole Libraries

The methyl ester functionality streamlines library production by enabling direct amidation without additional activation steps, reducing synthetic cycle time . The commercial availability at 95–98% purity ensures consistent starting material quality for high-throughput chemistry workflows.

Regioselective Derivatization Studies

The 7-bromo substituent serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification of the benzimidazole core. This regiochemistry is specifically relevant to bromodomain inhibitor pharmacophores and cannot be replicated using 6-bromo regioisomers.

Application
Selection Property
Validation Focus
Bromodomain inhibitor research
7-Bromo pharmacophore alignment
Binding pocket complementarity
Cell-permeable probe design
Ester lipophilicity profile
Membrane permeability assay
Library synthesis workflow
Direct amidation capability
Reaction efficiency and yield
Regioselective functionalization
7-Bromo cross-coupling handle
Regiochemical fidelity vs 6-bromo

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